Sitafloxacin - 127254-12-0

Sitafloxacin

Catalog Number: EVT-296961
CAS Number: 127254-12-0
Molecular Formula: C19H18ClF2N3O3
Molecular Weight: 409.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sitafloxacin (CAS 127254-12-0, DU-6859a) is a synthetic fluoroquinolone antibiotic classified as a fourth-generation member of this drug class. [] It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic bacteria, and certain atypical bacterial pathogens. [] Developed by Daiichi Sankyo, sitafloxacin has primarily seen clinical use in Japan, where it received approval in 2008. []

Sitafloxacin is recognized for its potent activity against several clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. [, ]

Source and Classification

Sitafloxacin was developed by Daiichi Sankyo Company and is marketed under different brand names in various countries. Its classification falls under the category of fluoroquinolones, which are known for their potency against a wide range of bacterial infections. The compound is particularly noted for its effectiveness against resistant strains, making it a valuable option in the treatment of complex infections.

Synthesis Analysis

Methods and Technical Details

The synthesis of sitafloxacin involves several key steps, typically starting from 2,4,5-trifluoro-3-chlorobenzoic acid as a precursor. Various methods have been reported for its synthesis:

Further optimization has led to improved methods that enhance yield and reduce waste materials during synthesis .

Molecular Structure Analysis

Structure and Data

Sitafloxacin has a complex molecular structure characterized by the following features:

  • Molecular Formula: C₁₈H₁₈F₃N₃O₃
  • Molecular Weight: Approximately 436.34 g/mol
  • Structural Characteristics: The compound contains a fluorocyclopropyl group and a spirocyclic amine structure, which contribute to its unique antibacterial properties.

The structural analysis is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), allowing for detailed characterization of its functional groups and stereochemistry .

Chemical Reactions Analysis

Reactions and Technical Details

Sitafloxacin participates in various chemical reactions that are crucial for its synthesis and functionality:

  1. Ester Hydrolysis: The hydrolysis of esters in acidic conditions is a critical step in forming the active antibiotic compound.
  2. Condensation Reactions: Multiple condensation reactions are employed to construct the complex bicyclic structure integral to its antibacterial activity.
  3. Ring Closure: Ring closure reactions are essential for forming the spirocyclic structure that enhances the drug's binding affinity to target enzymes.

These reactions are carefully controlled to ensure high purity and yield of sitafloxacin .

Mechanism of Action

Process and Data

Sitafloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are vital for:

  • DNA Replication: By introducing negative supercoils into DNA, gyrase facilitates replication.
  • Transcription Regulation: Topoisomerase IV resolves tangles that occur during replication.

Sitafloxacin binds to the enzyme-DNA complex, preventing the necessary conformational changes required for DNA replication and transcription. This action leads to bacterial cell death, making it effective against both replicating and non-replicating bacteria .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sitafloxacin exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to pale yellow solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light.

These properties influence its formulation as an injectable or oral medication .

Applications

Scientific Uses

Sitafloxacin is primarily used in clinical settings for treating various bacterial infections, particularly those caused by resistant strains. Its applications include:

  • Tuberculosis Treatment: Effective against multidrug-resistant strains of Mycobacterium tuberculosis.
  • Complicated Infections: Utilized in managing severe infections where traditional antibiotics fail.
  • Research Tool: Employed in studies investigating mechanisms of antibiotic resistance due to its potent activity against resistant bacteria.
Introduction to Sitafloxacin

Historical Development and Pharmacological Classification

Sitafloxacin (DU-6859a), developed by Daiichi Sankyo, represents a significant advancement in fluoroquinolone antibiotics. Approved in Japan in 2008 under the brand name Gracevit®, it belongs to the fourth-generation fluoroquinolone class, distinguished by its enhanced activity against Gram-positive, anaerobic, and drug-resistant pathogens [1] [7]. Its development addressed limitations of earlier quinolones (e.g., ciprofloxacin, levofloxacin), particularly against strains with topoisomerase mutations and biofilm-forming bacteria [1]. Pharmacologically, sitafloxacin inhibits bacterial DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), critical enzymes for DNA replication and transcription. This dual targeting confers potent bactericidal effects, even against persister cells and small colony variants (SCVs) of Staphylococcus aureus [1] [7].

Key milestones include:

  • Preclinical identification of superior in vitro potency (8–16-fold lower MICs vs. older fluoroquinolones against streptococci) [1] [7].
  • Clinical validation for respiratory, urinary, and biofilm-associated infections [4] [9].
  • Emergence as rescue therapy for multidrug-resistant (MDR) Helicobacter pylori and sexually transmitted infections (Mycoplasma genitalium, Chlamydia trachomatis) [5] [7].

Table 1: Comparative Resistance Rates of Sitafloxacin vs. Key Antibiotics Against H. pylori

AntibioticResistance Breakpoint MIC (μg/mL)Resistance Rate (%)
Sitafloxacin>10.0
Levofloxacin>136.4
Ciprofloxacin>137.2
Clarithromycin>124.8
Metronidazole≥830.6

Data derived from 121 clinical strains in Korea [5].

Chemical Structure and Structure-Activity Relationships

Sitafloxacin’s molecular structure is C₁₉H₁₈ClF₂N₃O₃ (anhydrous form), featuring strategic modifications that optimize target binding and bacterial penetration [1] [6]. Its core quinolone scaffold includes:

  • Fluorine at C6: Enhances DNA gyrase affinity and broad-spectrum activity.
  • Chlorine at C8: Improves anaerobic coverage and oral bioavailability.
  • Fluorocyclopropyl at N1: Unique among fluoroquinolones, this group increases hydrophobicity, facilitating membrane diffusion [1] [7].
  • Spirocyclic amine at C7: A pyrrolidine derivative (7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]) that boosts Gram-positive potency and reduces efflux susceptibility [1] [7].

Structure-Activity Insights:

  • The C8 chlorine and N1 fluorocyclopropyl create electron-withdrawing effects, stabilizing interactions with topoisomerase IV residues [1] [6].
  • The C7 spirocyclic amine enables balanced inhibition of DNA gyrase and topoisomerase IV (IC₅₀ ratio = 1.4), contrasting with older fluoroquinolones (e.g., ciprofloxacin IC₅₀ ratio = 110) [1] [7].
  • Crystal polymorphism influences physicochemical properties. Five solid forms exist (e.g., anhydrate α/β, sesquihydrate). The sesquihydrate (marketed form) exhibits optimal stability and solubility due to hydrogen-bonded water molecules in its lattice [6].

Table 2: Key Structural Features and Functional Impact

PositionGroupFunctional Role
C6FluorineGyrase binding enhancement
C8ChlorineAnaerobic activity; oral absorption
N1(1R,2S)-2-fluorocyclopropylMembrane penetration; resistance evasion
C7Spirocyclic amineDual enzyme targeting; Gram-positive coverage

Global Regulatory Status and Approved Indications

Sitafloxacin’s regulatory approval remains concentrated in Asia, with ongoing clinical evaluations expanding its geographic and therapeutic footprint [4] [9].

Approved Indications (Japan, Thailand):

  • Respiratory Infections: Community-acquired pneumonia, acute bronchitis, sinusitis, otitis media.
  • Urinary Tract Infections (UTIs): Cystitis, pyelonephritis.
  • Other Infections: Periodontitis, cervicitis, urethritis [1] [4] [9].

Regulatory Timeline:

  • 2008: Initial approval in Japan for respiratory/UTIs [4] [9].
  • 2013: Marketed in Thailand for bacterial infections [9].
  • 2017–2024: Phase 3 trials in China for community-acquired pneumonia, chronic bronchitis, and UTIs [4] [8].

Emerging Therapeutic Roles:

  • Multidrug-Resistant H. pylori: As third-line therapy, showing 0% resistance in Korean isolates [5].
  • Biofilm-Associated Infections: Demonstrated efficacy against S. aureus and P. aeruginosa biofilms in implant-related osteomyelitis models [1] [7].

Table 3: Global Regulatory and Development Status

RegionStatusKey IndicationsYear
JapanMarketedPneumonia, UTIs, otitis media, periodontitis2008
ThailandMarketedBroad-spectrum bacterial infections2013
ChinaPhase 3 TrialsCommunity-acquired pneumonia, UTIs2017–2024
South KoreaPreclinical studyH. pylori eradication2021

Properties

CAS Number

127254-12-0

Product Name

Sitafloxacin

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H18ClF2N3O3

Molecular Weight

409.8 g/mol

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1

InChI Key

PNUZDKCDAWUEGK-CYZMBNFOSA-N

SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F

Synonyms

7-((7S)-amino-5-azaspiro(2,4)heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-cis-2-fluoro-1-cyclopropyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid
7-(7-amino-5-azaspiro(2.4)heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid sesquihydrate
DU 6859
DU 6859A
DU-6859
DU-6859A
sitafloxacin

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.